molecular formula C18H31N3O4S B6764741 N-cyclopentyl-1-[2-(2-oxopyrrolidin-1-yl)butanoyl]piperidine-3-sulfonamide

N-cyclopentyl-1-[2-(2-oxopyrrolidin-1-yl)butanoyl]piperidine-3-sulfonamide

Cat. No.: B6764741
M. Wt: 385.5 g/mol
InChI Key: CXOHOSUTOYAPLY-UHFFFAOYSA-N
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Description

N-cyclopentyl-1-[2-(2-oxopyrrolidin-1-yl)butanoyl]piperidine-3-sulfonamide is a complex organic compound that features a pyrrolidine ring, a piperidine ring, and a sulfonamide group

Properties

IUPAC Name

N-cyclopentyl-1-[2-(2-oxopyrrolidin-1-yl)butanoyl]piperidine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H31N3O4S/c1-2-16(21-12-6-10-17(21)22)18(23)20-11-5-9-15(13-20)26(24,25)19-14-7-3-4-8-14/h14-16,19H,2-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXOHOSUTOYAPLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1CCCC(C1)S(=O)(=O)NC2CCCC2)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-1-[2-(2-oxopyrrolidin-1-yl)butanoyl]piperidine-3-sulfonamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach is the cyclization of substituted 4-[(2-amino-2-oxoethyl)amino]butanoic acids to form 2-(2-oxopyrrolidin-1-yl)acetamides . This intermediate can then be further functionalized to introduce the piperidine and sulfonamide groups under controlled reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and purity. This often includes the use of high-throughput synthesis techniques and automated reaction monitoring to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-1-[2-(2-oxopyrrolidin-1-yl)butanoyl]piperidine-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as lithium aluminum hydride.

    Substitution: Replacement of one functional group with another, which can be achieved using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-cyclopentyl-1-[2-(2-oxopyrrolidin-1-yl)butanoyl]piperidine-3-sulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopentyl-1-[2-(2-oxopyrrolidin-1-yl)butanoyl]piperidine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering downstream effects in biological pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine and piperidine derivatives, such as:

    Pyrrolidine-2-one: Known for its biological activity and use in drug discovery.

    Piperidine-3-sulfonamide: Studied for its potential therapeutic effects and chemical reactivity.

Uniqueness

N-cyclopentyl-1-[2-(2-oxopyrrolidin-1-yl)butanoyl]piperidine-3-sulfonamide is unique due to its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

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